2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
The compound “2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one” (hereafter referred to as the target compound) features a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a sulfur-containing side chain linked to a 2,3-dihydroindole moiety. The 8-methyl substituent likely enhances steric stability and influences binding interactions.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-12-6-8-22-15(10-12)19-17(20-18(22)24)25-11-16(23)21-9-7-13-4-2-3-5-14(13)21/h2-6,8,10H,7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYQGHXWLGRGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps. One common approach starts with the preparation of the indole derivative, which can be synthesized through the Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The pyridotriazine ring can be constructed through cyclization reactions involving appropriate precursors such as aminopyridines and nitriles . The final step involves the coupling of the indole and pyridotriazine moieties through a sulfanyl linkage, which can be achieved using thiol reagents under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or nitro groups .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the indole moiety can lead to the formation of indoxyl derivatives, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its bioactive indole moiety.
Industry: Use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The indole moiety can interact with biological receptors, while the pyridotriazine ring may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrido-triazinone core distinguishes it from biphenyl derivatives (III, IV) and imidazopyridine-based compound 1l. Its triazine ring may confer stronger π-π stacking interactions compared to biphenyl systems.
- The 2,3-dihydroindole moiety could enhance blood-brain barrier penetration relative to the nitro-phenyl group in 1l or the polar carboxylic acid in III .
Pharmacological and Mechanistic Insights
While direct pharmacological data for the target compound are unavailable, comparisons with structurally distinct but functionally relevant compounds include:
- Compound III: Targets malignant tumors via transcription factor inhibition, suggesting the target compound’s pyrido-triazinone core may similarly disrupt oncogenic signaling pathways .
- Compound IV : Acts as an NMDA receptor antagonist, implying that the target compound’s indole group (common in neuroactive agents) might confer CNS activity .
- Compound 1l : Though its biological role is unspecified, its imidazopyridine scaffold shares synthetic pathways (e.g., one-pot reactions) that could inspire the target compound’s synthesis .
Critical Analysis :
- The absence of synthetic or spectral data for the target compound limits direct comparisons. However, compound 1l’s detailed characterization (e.g., HRMS, melting point) highlights methodologies applicable to the target compound .
- The target compound’s methyl group at position 8 may improve metabolic stability compared to the nitro group in 1l, which could pose toxicity risks .
Biological Activity
The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido-triazine core with an indole moiety and a sulfanyl group. Its molecular formula is with a molecular weight of approximately 313.37 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of triazines exhibit significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound may trigger apoptotic pathways via the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.
- Inhibition of Topoisomerase : Similar to other triazine derivatives, it may inhibit topoisomerase II, disrupting DNA replication and repair processes in cancer cells .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of triazine compounds. The compound's structure suggests it could interact with microbial enzymes or membranes, potentially leading to:
- Inhibition of Bacterial Growth : Preliminary assays indicate that the compound may exhibit bactericidal activity against specific strains of bacteria.
- Antifungal Effects : Some derivatives have shown promise against fungal pathogens, although specific data on this compound remains limited.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Character : The electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids.
- Generation of ROS : The ability to generate ROS can lead to oxidative stress in cells, contributing to apoptosis and necrosis in tumor cells.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
In Vitro Studies
In vitro studies have demonstrated that the compound can significantly reduce the viability of cancer cells in a dose-dependent manner. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Topoisomerase inhibition |
| A549 (Lung) | 10.0 | ROS generation |
These findings suggest that the compound has promising anticancer properties that warrant further investigation.
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to evaluate the efficacy and safety profile. Preliminary animal studies indicate that the compound exhibits:
- Reduced Tumor Growth : In xenograft models, administration of the compound led to significant tumor size reduction compared to control groups.
- Minimal Toxicity : Observations suggest low systemic toxicity at therapeutic doses, although detailed toxicological studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
